1-Iodoimidazo[1,5-a]pyridine
Overview
Description
1-Iodoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1422773-18-9 . It has a molecular weight of 244.03 and is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
Imidazo[1,5-a]pyridine is synthesized from readily available starting materials. The synthesis involves various transformations such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis
The molecular structure of 1-Iodoimidazo[1,5-a]pyridine contains a total of 16 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field .Physical And Chemical Properties Analysis
1-Iodoimidazo[1,5-a]pyridine is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Agrochemicals and Pharmaceuticals
Imidazo[1,5-a]pyridine serves as a significant structural component in both agrochemicals and pharmaceuticals. Researchers have dedicated decades to synthesizing this compound, resulting in a wide array of transformations that allow convenient access from readily available starting materials . Its versatile nature makes it valuable for drug discovery and crop protection.
Materials Science
The stable scaffold of imidazo[1,5-a]pyridine finds applications in materials science. Innovations abound in this field, with promising developments reported in optoelectronic devices, sensors, and imaging systems. Researchers explore its luminescent properties for various technological advancements .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives exhibit remarkable photophysical properties, making them suitable candidates for optoelectronic applications. Their compact shape and emissive behavior contribute to the development of light-emitting diodes (LEDs), organic solar cells, and other electronic devices .
Chemical Biology and Sensors
Imidazo[1,5-a]pyridine’s compact structure and stability make it an excellent choice for developing cell membrane probes. These fluorescent probes aid in studying cellular processes, drug interactions, and membrane dynamics. Additionally, researchers explore its potential in biosensors for detecting specific analytes .
Covalent Inhibitors
The search for novel scaffolds for covalent inhibitors (TCIs) has led to the exploration of imidazo[1,2-a]pyridine derivatives. Researchers have harnessed this core backbone to develop covalent warheads for cancer treatment. Scaffold hopping strategies have revealed its potential in this critical area of drug discovery .
Mechanism of Action
Safety and Hazards
The compound has been classified under GHS07 with the signal word "Warning" . It has hazard statements H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
Imidazo[1,5-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
1-iodoimidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJSPWQQIHUCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodoimidazo[1,5-a]pyridine |
Synthesis routes and methods
Procedure details
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